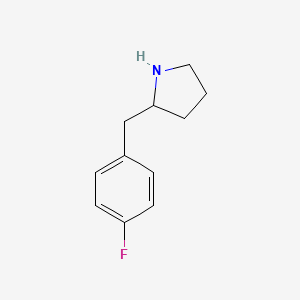

2-(4-Fluorobenzyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKUNLLPKQCGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408932 | |

| Record name | 2-[(4-fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350017-04-8 | |

| Record name | 2-[(4-fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-fluorophenyl)methyl]pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Fluorobenzyl)pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic route for 2-(4-Fluorobenzyl)pyrrolidine, a versatile building block in medicinal chemistry.[1] Due to its structural motifs, this compound is of significant interest for the development of novel therapeutic agents, particularly in neuropharmacology.[1] This document outlines a detailed multi-step synthesis starting from L-proline, including experimental protocols, quantitative data, and workflow visualizations to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a stereoselective multi-step process commencing with the readily available chiral building block, L-proline. The overall strategy involves the protection of the amine, esterification of the carboxylic acid, diastereoselective alkylation at the α-position, and subsequent deprotection and reduction steps to yield the target compound. This approach allows for the preservation and control of the stereochemistry at the C2 position of the pyrrolidine ring.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound. These protocols are based on established methodologies for analogous transformations.

Step 1: Synthesis of N-Boc-L-proline

Reaction: Protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group.

Protocol:

-

To a stirred suspension of L-proline (1.0 eq) in dimethyl sulfoxide, add 1,1,3,3-tetramethylguanidine (1.0 eq) and tert-butyl phenyl carbonate (1.1 eq) simultaneously over 5 minutes.[2]

-

Stir the reaction mixture at room temperature for 3 hours, during which the suspension will become a clear solution.[2]

-

Transfer the reaction mixture to a separatory funnel and partition between water and diethyl ether.

-

Wash the aqueous layer with diethyl ether, then acidify to pH 3 with 10% sulfuric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Synthesis of N-Boc-L-proline Methyl Ester

Reaction: Esterification of the carboxylic acid of N-Boc-L-proline.

Protocol:

-

Dissolve N-Boc-L-proline (1.0 eq) in methanol.

-

Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain N-Boc-L-proline methyl ester.

Step 3: Diastereoselective Alkylation

Reaction: Alkylation of the enolate of N-Boc-L-proline methyl ester with 4-fluorobenzyl bromide. The diastereoselectivity of this reaction is crucial and can be influenced by the choice of base and reaction conditions.[3]

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

Slowly add a solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of 4-fluorobenzyl bromide (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain N-Boc-2-(4-Fluorobenzyl)-L-proline methyl ester.

Step 4: Reduction of the Ester

Reaction: Reduction of the methyl ester to the corresponding primary alcohol.

Protocol:

-

Dissolve N-Boc-2-(4-Fluorobenzyl)-L-proline methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add lithium borohydride (LiBH4) (2.0 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the pH to ~7.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-2-(4-Fluorobenzyl)-L-prolinol.

Step 5: Deoxygenation of the Alcohol

Reaction: Conversion of the primary alcohol to a methyl group. This can be a two-step process involving mesylation followed by reduction.

Protocol:

-

Mesylation: Dissolve N-Boc-2-(4-Fluorobenzyl)-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Reduction: Dissolve the crude mesylate in anhydrous THF under an inert atmosphere and cool to 0 °C. Add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate to obtain crude N-Boc-2-(4-Fluorobenzyl)pyrrolidine.

Step 6: N-Boc Deprotection

Reaction: Removal of the Boc protecting group to yield the final product.

Protocol:

-

Dissolve the crude N-Boc-2-(4-Fluorobenzyl)pyrrolidine in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.[4]

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify with 1 M NaOH to pH > 10.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Yields are representative and may vary based on experimental conditions and scale.

Table 1: Summary of Reaction Steps and Typical Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | N-Boc Protection | L-Proline | N-Boc-L-proline | 90-98 |

| 2 | Esterification | N-Boc-L-proline | N-Boc-L-proline Methyl Ester | 85-95 |

| 3 | Alkylation | N-Boc-L-proline Methyl Ester | N-Boc-2-(4-Fluorobenzyl)-L-proline Methyl Ester | 60-75 |

| 4 | Ester Reduction | N-Boc-2-(4-Fluorobenzyl)-L-proline Methyl Ester | N-Boc-2-(4-Fluorobenzyl)-L-prolinol | 80-90 |

| 5 | Deoxygenation | N-Boc-2-(4-Fluorobenzyl)-L-prolinol | N-Boc-2-(4-Fluorobenzyl)pyrrolidine | 70-85 |

| 6 | Deprotection | N-Boc-2-(4-Fluorobenzyl)pyrrolidine | This compound | 85-95 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.10 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 3.40-3.30 (m, 1H, Pyrrolidine-H2), 3.10-2.95 (m, 2H, Pyrrolidine-H5), 2.90-2.75 (m, 1H, Benzyl-CH₂), 2.70-2.55 (m, 1H, Benzyl-CH₂), 2.00-1.60 (m, 4H, Pyrrolidine-H3, H4), 1.50 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.5 (d, J=243 Hz), 135.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 60.0, 47.0, 42.0, 31.0, 25.0 |

| Mass Spectrometry (ESI+) | m/z: 180.1234 [M+H]⁺ (Calculated for C₁₁H₁₅FN⁺: 180.1239) |

| IR (neat) | ν (cm⁻¹): 3300 (N-H stretch), 3050-2850 (C-H stretch), 1600, 1510 (C=C aromatic stretch), 1220 (C-F stretch) |

Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and reproducible synthetic route to this compound from L-proline. The provided protocols, based on well-established chemical transformations, offer a clear pathway for researchers to synthesize this valuable building block. The diastereoselective alkylation step is critical for controlling the stereochemistry of the final product and may require optimization depending on the specific laboratory conditions and scale of the reaction. The quantitative and spectroscopic data provided serve as a benchmark for the successful synthesis and characterization of the target molecule.

References

An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorobenzyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorobenzyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 4-fluorobenzyl group. This molecule has garnered significant interest within the medicinal chemistry and drug development sectors. It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its structural attributes, including favorable lipophilicity and the potential to traverse the blood-brain barrier, make it an attractive scaffold for the design of central nervous system (CNS) active compounds.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological significance of this compound.

Chemical and Physical Properties

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FN | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| CAS Number | 350017-04-8 | [1] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synonyms:

-

2-[(4-Fluorophenyl)methyl]pyrrolidine[1]

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound are not widely published. However, predicted spectral data can be valuable for characterization purposes. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR, key IR absorption bands, and the expected molecular ion peak in mass spectrometry.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |

| 7.15 - 7.25 | m | 2H (Aromatic) |

| 6.95 - 7.05 | m | 2H (Aromatic) |

| 3.20 - 3.30 | m | 1H (Pyrrolidine CH) |

| 2.95 - 3.10 | m | 2H (Pyrrolidine CH₂) |

| 2.80 - 2.90 | m | 1H (Benzyl CH) |

| 2.55 - 2.65 | m | 1H (Benzyl CH) |

| 1.60 - 1.90 | m | 4H (Pyrrolidine CH₂) |

| 1.50 - 1.60 | br s | 1H (NH) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assigned |

| 161.5 (d, J ≈ 243 Hz) | C-F |

| 135.5 | Aromatic C |

| 130.5 (d, J ≈ 8 Hz) | Aromatic CH |

| 115.0 (d, J ≈ 21 Hz) | Aromatic CH |

| 58.0 | Pyrrolidine CH |

| 47.0 | Pyrrolidine CH₂ |

| 42.0 | Benzyl CH₂ |

| 31.0 | Pyrrolidine CH₂ |

| 25.5 | Pyrrolidine CH₂ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3400 | N-H Stretch |

| 2850 - 3000 | C-H Stretch (Aliphatic) |

| 1600, 1510 | C=C Stretch (Aromatic) |

| 1220 | C-F Stretch |

| 1160 | C-N Stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 179.11 | [M]⁺ (Molecular Ion) |

| 109.04 | [C₇H₆F]⁺ (Fluorotropylium ion) |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

A plausible synthetic route could involve the reaction of L-proline with 4-fluorobenzyl bromide to yield an N-alkylated intermediate, followed by decarboxylation. Alternatively, a multi-step synthesis starting from a different precursor could be envisioned.

Below is a generalized workflow for the synthesis of a 2-substituted pyrrolidine, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis of 2-substituted pyrrolidines.

General Experimental Considerations

-

Reaction Conditions: The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

-

Purification: Purification of the final product would likely involve techniques such as distillation under reduced pressure or column chromatography on silica gel.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including NMR, IR, and mass spectrometry, and compared against the predicted data.

Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a common motif in a vast number of biologically active compounds and FDA-approved drugs. Its prevalence is due to its three-dimensional structure, which allows for a better exploration of pharmacophore space compared to flat aromatic rings, and its ability to introduce stereochemistry, which is crucial for selective interactions with biological targets.

While specific studies detailing the biological activity and mechanism of action of this compound are limited, its structural similarity to other neurologically active compounds suggests it may interact with various CNS targets. A related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) induced by Toll-like receptor (TLR) agonists.[2] This suggests that FPP has the potential to be a therapeutic drug for inflammatory diseases by suppressing TLR signaling pathways.[2]

The diagram below illustrates a simplified representation of the Toll-like receptor signaling pathway, which could be a potential area of investigation for this compound's biological activity.

Caption: Simplified Toll-like receptor (TLR) signaling pathways.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly for the development of therapeutics for neurological disorders. While a comprehensive experimental dataset for its chemical and physical properties is not yet publicly available, this guide provides a summary of its known characteristics and predicted data to aid researchers in its synthesis, characterization, and further investigation. Future studies are warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in various therapeutic areas.

References

2-(4-Fluorobenzyl)pyrrolidine CAS number 350017-04-8

An In-depth Technical Guide to 2-(4-Fluorobenzyl)pyrrolidine

CAS Number: 350017-04-8

This technical guide offers a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, providing essential data on its properties, synthesis, and potential applications, alongside relevant safety information.

Physicochemical and Structural Data

This compound is a substituted pyrrolidine derivative. The incorporation of a fluorine atom on the benzyl moiety can enhance metabolic stability and modify physicochemical properties such as lipophilicity, which may improve its potential as a drug candidate.[1][2] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 350017-04-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄FN | [2][3][4] |

| Molecular Weight | 179.24 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Synonyms | 2-[(4-fluorophenyl)methyl]pyrrolidine | [2][3] |

| Storage Conditions | Store at 0-8°C | [2][5] |

Synthesis and Experimental Protocols

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed.[6][7] A common approach for synthesizing 2-substituted pyrrolidines like the title compound is through the N-alkylation of pyrrolidine precursors. An alternative and widely used method is reductive amination.

Illustrative Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound starting from L-prolinol, a readily available chiral building block.

Methodology:

-

Oxidation: The primary alcohol of L-prolinol is first protected (e.g., as a Boc derivative). The protected prolinol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or Swern oxidation.

-

Wittig Reaction: The resulting aldehyde is subjected to a Wittig reaction with (4-fluorobenzyl)triphenylphosphonium bromide to form the alkene intermediate. This reaction introduces the 4-fluorobenzyl moiety.

-

Reduction and Deprotection: The double bond of the alkene intermediate is reduced via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst). This step also typically cleaves the protecting group, yielding the final product, this compound.

-

Purification: The crude product is purified using column chromatography on silica gel to afford the pure compound.

The following diagram illustrates the logical workflow for this synthetic approach.

Caption: A logical workflow for the synthesis of this compound.

Biological Context and Potential Applications

Specific biological activity and mechanistic data for this compound are not extensively documented in public literature. However, its structural features suggest significant potential for pharmacological research.

-

Scaffold Significance: The pyrrolidine ring is a core component of numerous natural alkaloids and FDA-approved drugs, including agents targeting the central nervous system (CNS), antivirals, and anticancer therapies.[8][9][10]

-

Neuropharmacology: The compound is noted as a valuable building block for developing novel therapeutic agents, particularly in neuropharmacology.[2] Its structure suggests favorable lipophilicity, which may allow it to cross the blood-brain barrier, a critical feature for CNS-acting drugs.[2]

-

Research Applications: It is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules and for the exploration of new medicinal agents.[2]

Given the lack of specific target information, a generalized workflow for its pharmacological investigation is presented below.

Caption: A logical workflow for the pharmacological evaluation of a novel compound.

Safety and Handling

This compound is classified as hazardous. Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[11][12]

The GHS hazard classifications for this compound are summarized in the table below.

| GHS Classification | Hazard Statement | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| STOT - single exposure (Category 3) | H335: May cause respiratory irritation | Warning |

Data sourced from Safety Data Sheet.[11]

First Aid Measures:

-

If Swallowed: Rinse mouth and seek medical attention.[11]

-

If on Skin: Wash with plenty of water. If irritation occurs, get medical help.[11]

-

If Inhaled: Move the person to fresh air.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

Conclusion

This compound (CAS: 350017-04-8) is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for developing agents with neurological activity. While specific biological targets are yet to be widely reported, its structural similarity to known pharmacophores makes it a compound of high interest. Researchers should proceed with appropriate safety precautions due to its hazardous nature. Further investigation into its pharmacological profile is warranted to unlock its full therapeutic potential.

References

- 1. This compound | 350017-04-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(4-Fluoro-benzyl)-pyrrolidine | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. usbio.net [usbio.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. rua.ua.es [rua.ua.es]

- 9. enamine.net [enamine.net]

- 10. mdpi.com [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. angenechemical.com [angenechemical.com]

Technical Guide: 2-(4-Fluorobenzyl)pyrrolidine in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, representative synthesis, and potential biological relevance of 2-(4-Fluorobenzyl)pyrrolidine. This molecule is a substituted pyrrolidine, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active compounds.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₄FN | [1][2] |

| Molecular Weight | 179.24 g/mol | [1] |

| Synonyms | 2-[(4-Fluorophenyl)methyl]pyrrolidine | [1][2] |

| Appearance | Colorless liquid | [1] |

| Storage Conditions | 0-8°C | [1] |

Representative Synthesis Protocols

Experimental Protocol: Synthesis via L-Proline Derivative

This protocol outlines a plausible pathway involving the reduction of the carboxylic acid group of a protected proline derivative, followed by modification to introduce the 4-fluorobenzyl group.

Step 1: N-Protection of L-Proline

-

Dissolve L-proline in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

-

Introduce a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature for several hours to protect the amine.

-

Acidify the reaction mixture and extract the N-Boc-proline product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of the Carboxylic Acid

-

Dissolve the N-Boc-proline in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and concentrate the filtrate to yield N-Boc-prolinol.

Step 3: Activation of the Hydroxyl Group

-

Dissolve the N-Boc-prolinol in an anhydrous solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution to 0°C.

-

Add a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, to convert the hydroxyl group into a good leaving group (mesylate or tosylate).

-

Stir the reaction at 0°C for a few hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the activated intermediate.

Step 4: Introduction of the 4-Fluorobenzyl Group (Example via Grignard Reagent)

-

Prepare the 4-fluorobenzyl Grignard reagent by reacting 4-fluorobenzyl bromide with magnesium turnings in anhydrous THF.

-

In a separate flask, dissolve the activated N-Boc-prolinol intermediate from Step 3 in anhydrous THF.

-

Add a copper catalyst, such as copper(I) iodide, to the solution of the activated intermediate.

-

Slowly add the prepared Grignard reagent to this mixture at a low temperature (e.g., -78°C).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain N-Boc-2-(4-fluorobenzyl)pyrrolidine.

Step 5: Deprotection

-

Dissolve the N-Boc-2-(4-fluorobenzyl)pyrrolidine in a solvent such as dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir at room temperature for 1-2 hours until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base and extract the final product, this compound.

Potential Biological Significance and Screening

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3][4][5] The introduction of a fluorobenzyl group can enhance metabolic stability and binding affinity to target proteins. Compounds like this compound are valuable as intermediates for creating more complex molecules targeting a range of biological pathways, particularly in neuropharmacology.[1]

Representative Experimental Workflow: In Vitro Biological Screening

The following workflow illustrates a general approach for the initial biological screening of a novel pyrrolidine derivative.

Caption: A general workflow for the primary in vitro screening of a novel compound.

Potential Signaling Pathway: Toll-Like Receptor 4 (TLR4)

Given the role of pyrrolidine derivatives in modulating inflammatory responses, a potential target for compounds derived from this compound is the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases. The diagram below illustrates the two major downstream branches of TLR4 signaling: the MyD88-dependent and the TRIF-dependent pathways.

Caption: A simplified diagram of the TLR4 signaling cascade.

References

The Advent and Evolution of Fluorinated Pyrrolidines: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and application of fluorinated pyrrolidines in modern drug development, providing researchers and scientists with a comprehensive resource on this pivotal class of compounds.

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, and the fluorinated pyrrolidine scaffold stands as a testament to this paradigm. This technical guide provides a detailed overview of the discovery, history, and synthetic evolution of fluorinated pyrrolidines. It further delves into their profound impact on conformational chemistry and their successful application in the design of therapeutic agents, with a focus on Dipeptidyl Peptidase IV (DPP-IV) inhibitors and G-protein coupled receptor 40 (GPR40) agonists.

A Historical Perspective: The Dawn of a New Era in Medicinal Chemistry

While the broader field of organofluorine chemistry has its roots in the 19th century, the specific introduction of fluorine into the pyrrolidine ring is a more recent, yet impactful, development. A pivotal moment in the history of fluorinated pyrrolidines was the first reported use of 4-fluoroprolines in 1965. These early investigations were centered on understanding collagen hydroxylation, where 4-fluoroprolines were successfully incorporated into collagen proteins. This marked the beginning of a new chapter in the use of fluorinated amino acids to probe and modulate biological systems.

The initial syntheses of 4-fluoroprolines primarily involved the displacement of the hydroxyl group of 4-hydroxyproline with a fluoride source. These early methods, while groundbreaking, often required harsh conditions and could result in mixtures of diastereomers. The demand for stereochemically pure fluorinated prolines spurred the development of more refined and controlled synthetic strategies in the decades that followed.

Key Synthetic Methodologies: A Chemist's Toolkit

The synthesis of fluorinated pyrrolidines has evolved significantly, with a range of methods now available to access diverse substitution patterns and stereoisomers. These methods can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine ring and the construction of the fluorinated pyrrolidine ring from acyclic precursors.

Fluorination of Hydroxypyrrolidines

A common and effective strategy for the synthesis of fluorinated pyrrolidines is the deoxofluorination of the readily available hydroxypyrrolidine precursors. This approach often utilizes specialized fluorinating reagents.

Using Diethylaminosulfur Trifluoride (DAST): DAST is a widely used reagent for the conversion of alcohols to alkyl fluorides. The reaction typically proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of (2S,4S)-N-Boc-4-fluoroproline methyl ester from (2S,4R)-N-Boc-4-hydroxyproline methyl ester

To a solution of (2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, is added diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (2S,4S)-N-Boc-4-fluoroproline methyl ester.

Using Selectfluor®: Selectfluor® is an electrophilic fluorinating agent that can be used for the fluorination of enolates or enamines derived from pyrrolidine precursors.

Experimental Protocol: Gold-Catalyzed Synthesis of a 3-Fluoropyrrolidine Derivative

In an oven-dried Schlenk tube under a nitrogen atmosphere, Selectfluor® (1.1 eq) and a gold catalyst such as Ph3PAuCl (5 mol%) are combined. Anhydrous acetonitrile is added, followed by the aminoalkyne substrate (1.0 eq). The reaction mixture is stirred at room temperature for the specified time (e.g., 5 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the fluorinated pyrrolidine product.[1]

Asymmetric Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a fluorinated alkene is a powerful method for the enantioselective synthesis of highly substituted fluorinated pyrrolidines.[2] This approach allows for the construction of the pyrrolidine ring with concomitant control over multiple stereocenters.

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

In a nitrogen-filled glovebox, Cu(CH3CN)4PF6 (0.05 eq) and a chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS, 0.06 eq) are dissolved in toluene and stirred for 1 hour. To this solution is added a base (e.g., KOtBu, 0.2 eq), the imino ester (2.0 eq), and the fluorinated styrene derivative (1.0 eq). The reaction mixture is then heated to 80 °C for 48 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is analyzed to determine the diastereomeric ratio. Purification by flash chromatography on silica gel provides the enantioenriched fluorinated pyrrolidine.[2]

Quantitative Data on Synthetic Methods

| Product | Starting Material | Method | Reagents | Yield (%) | dr/ee | Citation |

| (2S,4S)-4-Fluoroproline | (2S,4R)-4-Hydroxyproline | Deoxofluorination | DAST | ~80 | >99:1 dr | [3] |

| (2S,4R)-4-Fluoroproline | (2S,4R)-4-Hydroxyproline | Mitsunobu, Deoxofluorination | Morpholinosulfur trifluoride | 79-94 | >99:1 dr | [3] |

| 3,3-Difluoropyrrolidine derivative | Imino ester and 1,1-difluorostyrene | 1,3-Dipolar Cycloaddition | Cu(I)/(S)-DTBM-SEGPHOS | up to 96 | >20:1 dr, 97% ee | [2] |

| 3,3,4-Trifluoropyrrolidine derivative | Imino ester and 1,1,2-trifluorostyrene | 1,3-Dipolar Cycloaddition | Cu(I)/(S)-DTBM-SEGPHOS | 59-82 | >20:1 dr, 72-96% ee | [2] |

| (3R)-3-Fluoropyrrolidine HCl | N-Boc-(3S)-3-hydroxypyrrolidine | Multistep synthesis | - | High | >99.95% ee | [4] |

Conformational Control: The "Fluorine Gauche Effect"

The introduction of fluorine into the pyrrolidine ring has profound stereoelectronic consequences, most notably the "fluorine gauche effect." This effect describes the tendency of the electronegative fluorine atom to adopt a gauche conformation relative to the nitrogen atom's lone pair or a positively charged nitrogen. This preference significantly influences the puckering of the five-membered ring, favoring either a Cγ-exo or Cγ-endo conformation depending on the position and stereochemistry of the fluorine substituent. This conformational locking has been a powerful tool for medicinal chemists to pre-organize ligands for optimal binding to their biological targets.

Applications in Drug Discovery: Case Studies

The unique properties imparted by fluorine have led to the successful incorporation of fluorinated pyrrolidines into a number of drug candidates. Two notable examples are in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and agonists for the G-protein coupled receptor 40 (GPR40).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV is therefore an effective strategy for the treatment of type 2 diabetes. Many potent and selective DPP-IV inhibitors feature a fluorinated pyrrolidine moiety. The fluorine atom often enhances binding affinity and metabolic stability.

Structure-Activity Relationship (SAR) of Fluorinated Pyrrolidine DPP-IV Inhibitors

| Compound/Modification | DPP-IV IC50 (nM) | Key Structural Features | Citation |

| Vildagliptin | 2.3 | Cyanopyrrolidine | [3] |

| Saxagliptin | 50 | Cyanopyrrolidine with adamantyl group | [3] |

| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile derivative | 10 | 4-Fluoro substitution | [5] |

| Non-fluorinated pyrrolidine analog | Less potent | Lack of fluorine | [1] |

G-protein Coupled Receptor 40 (GPR40) Agonists

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed on pancreatic β-cells. Its activation by fatty acids potentiates glucose-stimulated insulin secretion. GPR40 agonists are therefore being investigated as a novel treatment for type 2 diabetes. Fluorinated pyrrolidines have been incorporated into GPR40 agonists to modulate their potency and pharmacokinetic properties.

Asymmetric Synthesis Workflow

The development of enantiomerically pure fluorinated pyrrolidines is crucial for their application as therapeutic agents, as different stereoisomers can exhibit vastly different biological activities. The following diagram illustrates a general workflow for the asymmetric synthesis and evaluation of a chiral fluorinated pyrrolidine.

Conclusion

The journey of fluorinated pyrrolidines, from their initial synthesis to their current status as privileged scaffolds in drug discovery, highlights the power of fluorine in medicinal chemistry. The ability to fine-tune the conformational properties and metabolic stability of the pyrrolidine ring through fluorination has provided chemists with a powerful tool to design more effective and selective therapeutic agents. As synthetic methodologies continue to advance, we can expect to see an even wider array of novel fluorinated pyrrolidines with diverse biological applications emerge in the years to come. This guide serves as a foundational resource for researchers looking to harness the potential of these remarkable compounds in their own drug discovery and development endeavors.

References

- 1. brieflands.com [brieflands.com]

- 2. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Fluorobenzyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(4-Fluorobenzyl)pyrrolidine. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. The data is based on established principles of spectroscopic interpretation and analysis of structurally similar compounds.

Core Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted quantitative data for each of these techniques is summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~7.20 | dd | 2H | Ar-H (ortho to CH₂) |

| ~7.00 | t | 2H | Ar-H (ortho to F) |

| ~3.50 | m | 1H | Pyrrolidine-H2 |

| ~3.20 | dd | 1H | Benzyl-CH₂a |

| ~3.00 | t | 1H | Pyrrolidine-H5a |

| ~2.85 | dd | 1H | Benzyl-CH₂b |

| ~2.80 | m | 1H | Pyrrolidine-H5b |

| ~1.90 | m | 1H | Pyrrolidine-H3a |

| ~1.80 | s (broad) | 1H | NH |

| ~1.75 | m | 1H | Pyrrolidine-H3b |

| ~1.60 | m | 2H | Pyrrolidine-H4 |

Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~162.0 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to benzyl) |

| ~135.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to benzyl) |

| ~130.5 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to benzyl) |

| ~115.0 (d, ²JCF ≈ 21 Hz) | Ar-C (meta to benzyl) |

| ~60.0 | Pyrrolidine-C2 |

| ~47.0 | Pyrrolidine-C5 |

| ~42.0 | Benzyl-CH₂ |

| ~31.0 | Pyrrolidine-C3 |

| ~25.0 | Pyrrolidine-C4 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1510 | Strong | Aromatic C=C Bending |

| ~1220 | Strong | C-F Stretch |

| ~1100 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Relative Intensity | Assignment |

| 179.1165 | High | [M]⁺ (Molecular Ion) |

| 109.0403 | High | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 70.0657 | Medium | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

-

Sample Preparation : For a typical ¹H NMR spectrum, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[2] The sample should be free of particulate matter; filtration through a small plug of glass wool in a Pasteur pipette is recommended. An internal standard, such as tetramethylsilane (TMS), can be added for referencing.[2]

-

Data Acquisition : The prepared sample in a clean NMR tube is placed into the NMR spectrometer. Data acquisition parameters, such as the number of scans and relaxation delays, are optimized for the specific nucleus being observed and the sample concentration. Standard one-dimensional ¹H and ¹³C spectra are typically acquired.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

-

Sample Preparation : For a liquid sample like this compound, a "neat" spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[5] Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a single salt plate, and allowing the solvent to evaporate.[6]

-

Data Acquisition : The sample holder with the prepared salt plate is placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate is usually taken first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[7][8]

-

Sample Preparation : The sample is typically dissolved in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[9] This stock solution is then further diluted to the low µg/mL or ng/mL range.[9] It is crucial that the final solution is free of any solid particles.[9]

-

Ionization and Analysis : The prepared solution is introduced into the mass spectrometer. A common ionization technique for small organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[10][11] The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.[10][11]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. amherst.edu [amherst.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. youtube.com [youtube.com]

Chiral Synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust and highly enantioselective chemoenzymatic method for the synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, and its stereocontrolled synthesis is of significant interest. The core of this approach lies in a transaminase-triggered intramolecular cyclization of a prochiral ω-chloroketone, offering high yields and exceptional enantiomeric purity.[1][2][3][4][5] This guide details the necessary experimental protocols, presents comparative data for analogous transformations, and illustrates the synthetic pathway and workflow.

Introduction

The pyrrolidine ring is a privileged scaffold in a vast array of pharmaceuticals and natural products.[6][7] The precise stereochemical orientation of substituents on this ring is often critical for biological activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure pyrrolidine derivatives is a key focus in synthetic organic chemistry.

Biocatalysis, particularly the use of transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines.[1][8][9] These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate with high stereoselectivity.[4] This guide focuses on a chemoenzymatic strategy that leverages the high fidelity of transaminases to produce a chiral amino intermediate, which then undergoes a spontaneous intramolecular SN2 cyclization to yield the target (R)-2-(4-Fluorobenzyl)pyrrolidine. This method avoids the use of heavy metal catalysts and often proceeds under mild reaction conditions.[2][5]

Overall Synthetic Strategy

The synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine is a two-stage process. The first stage involves the chemical synthesis of the key precursor, 5-chloro-1-(4-fluorophenyl)pentan-2-one. The second, and key, stage is the asymmetric biocatalytic reductive amination of this ω-chloroketone, followed by in-situ cyclization to the desired chiral pyrrolidine.

Experimental Protocols

Stage 1: Synthesis of 5-chloro-1-(4-fluorophenyl)pentan-2-one

The synthesis of the ω-chloroketone precursor is a critical first step. While various methods exist for the preparation of such ketones, a common route involves the acylation of an appropriate organometallic reagent with a derivative of 4-chlorobutyric acid or the alkylation of a suitable enolate. A plausible synthetic route is outlined below.

Materials:

-

4-Fluorophenylacetic acid

-

Thionyl chloride or oxalyl chloride

-

3-chloropropanol

-

Grignard reagent formation reagents (e.g., Mg, THF) or reagents for Friedel-Crafts acylation

-

Appropriate solvents (e.g., THF, dichloromethane, diethyl ether)

-

Reagents for workup and purification (e.g., aqueous HCl, saturated NaHCO3, brine, anhydrous MgSO4, silica gel)

Illustrative Procedure (Conceptual - requires laboratory optimization):

-

Preparation of 4-Fluorophenylacetyl Chloride: To a solution of 4-fluorophenylacetic acid in an anhydrous solvent (e.g., dichloromethane) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

-

Synthesis of the Ketone: The synthesis of the final ketone can be achieved through various established methods. One approach is the reaction of the acid chloride with a suitable organometallic reagent derived from 3-chloropropane. Another is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, followed by further manipulation. Given the challenges of direct Friedel-Crafts acylation with substituted acyl chlorides, an alternative route starting from 2-methylfuran is also plausible, involving hydrogenation to 2-methyl-4,5-dihydrofuran followed by a ring-opening chlorination reaction with hydrochloric acid.[10]

Stage 2: Biocatalytic Synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine

This protocol is adapted from the successful synthesis of analogous 2-aryl-pyrrolidines.[2][3][4]

Materials:

-

5-chloro-1-(4-fluorophenyl)pentan-2-one

-

An (R)-selective amine transaminase (ATA), for example, ATA-117 or a similar engineered variant showing activity towards bulky ketone substrates.[2][4]

-

Pyridoxal-5'-phosphate (PLP)

-

Isopropylamine (IPA) as the amine donor

-

Potassium phosphate buffer (KPi buffer, e.g., 100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) as a co-solvent

-

Reagents for workup and purification (e.g., methyl tert-butyl ether (MTBE), p-toluenesulfonic acid (TsOH), saturated NaHCO3, anhydrous MgSO4)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0) containing pyridoxal-5'-phosphate (1 mM).

-

Addition of Reagents: To this buffer, add the (R)-selective transaminase (e.g., 10 mg/mL), isopropylamine (1 M), and DMSO (e.g., 20% v/v).

-

Substrate Addition: Add the 5-chloro-1-(4-fluorophenyl)pentan-2-one substrate to a final concentration of, for example, 50 mM.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with vigorous stirring for a period of 24 to 72 hours.[4] Reaction progress should be monitored by a suitable analytical technique (e.g., GC or HPLC).

-

Workup and Isolation: Upon completion of the reaction, the mixture is basified (e.g., with 10 M NaOH) and extracted with an organic solvent such as methyl tert-butyl ether (MTBE). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by precipitating it as a salt. For example, the product amine can be precipitated from the MTBE solution by the addition of p-toluenesulfonic acid.[2][4] The resulting salt can be isolated by filtration and dried. The free base can be obtained by treatment of the salt with a base (e.g., saturated NaHCO3 solution) and extraction into an organic solvent.

Quantitative Data

The transaminase-triggered cyclization has been successfully applied to a range of 2-aryl-pyrrolidines, consistently delivering high yields and excellent enantioselectivities. The data presented below for analogous substrates underscores the potential of this method for the synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine.

| Entry | Substrate (ω-Chloroketone) | Product (2-Aryl-pyrrolidine) | Transaminase | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 5-chloro-1-phenylpentan-2-one | (R)-2-benzylpyrrolidine | ATA-117-Rd6 | 90 | >99.5 |

| 2 | 5-chloro-1-(4-chlorophenyl)pentan-2-one | (R)-2-(4-chlorobenzyl)pyrrolidine | ATA-117-Rd6 | 84 (isolated) | >99.5 |

| 3 | 5-chloro-1-(4-methoxyphenyl)pentan-2-one | (R)-2-(4-methoxybenzyl)pyrrolidine | ATA-117-Rd6 | 75 | >99.5 |

| 4 | 5-chloro-1-(3-chlorophenyl)pentan-2-one | (R)-2-(3-chlorobenzyl)pyrrolidine | ATA-117-Rd6 | 60 | >99.5 |

| 5 | 5-chloro-1-(2-chlorophenyl)pentan-2-one | (R)-2-(2-chlorobenzyl)pyrrolidine | ATA-117-Rd6 | 20 | >99.5 |

Data adapted from Heckmann and Paul, JACS Au 2023.[2][4]

Conclusion

The chemoenzymatic synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine via a transaminase-triggered cyclization represents a state-of-the-art approach for accessing this valuable chiral building block. This method is characterized by its high efficiency, exceptional enantioselectivity, and operational simplicity under mild conditions. The detailed protocols and comparative data provided in this guide are intended to facilitate the adoption and adaptation of this powerful synthetic strategy in research and development settings. The versatility of transaminases suggests that this approach can be further extended to a wide range of substituted pyrrolidines, contributing to the advancement of pharmaceutical discovery and development.

References

- 1. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]

Enantioselective Synthesis of (S)-2-(4-Fluorobenzyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Fluorobenzyl)pyrrolidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereoselective preparation is of paramount importance, driving the development of efficient and scalable synthetic methodologies. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of (S)-2-(4-Fluorobenzyl)pyrrolidine, including methods based on chiral auxiliaries, asymmetric catalysis, and biocatalysis. Detailed experimental protocols for key reactions, quantitative data for comparison of different approaches, and visual representations of the synthetic workflows are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The stereochemistry of substituents on the pyrrolidine ring often plays a crucial role in their pharmacological activity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of substituted pyrrolidines is a significant area of research. This guide focuses on the synthesis of (S)-2-(4-Fluorobenzyl)pyrrolidine, a versatile building block for various therapeutic agents. We will explore and compare three major synthetic paradigms: the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Synthesis via Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.[1] This approach is a classical and reliable method for asymmetric synthesis.

Pseudoephedrine Amide Alkylation

A well-established method for the asymmetric synthesis of 2-substituted pyrrolidines involves the alkylation of a chiral amide derived from pseudoephedrine. This approach offers high diastereoselectivity and the auxiliary is readily available in both enantiomeric forms.

Experimental Protocol: Synthesis of (S)-N-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-5-oxopentanamide

To a solution of pseudoephedrine (1.0 eq) in toluene is added glutaric anhydride (1.1 eq). The mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure to afford the pseudoephedrine amide of glutaric acid, which is used in the next step without further purification.

Experimental Protocol: Asymmetric Alkylation and Reductive Cyclization

The crude pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the mixture is stirred for 1 hour. A solution of 4-fluorobenzyl bromide (1.2 eq) in THF is then added, and the reaction is stirred for a further 4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then dissolved in THF and treated with lithium aluminum hydride (3.0 eq) at 0 °C to effect both reduction of the amide and cyclization to the pyrrolidine. The reaction is carefully quenched with water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated to give the crude (S)-2-(4-Fluorobenzyl)pyrrolidine, which is purified by column chromatography.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is often preferred for large-scale synthesis.

Asymmetric Hydrogenation of a Cyclic Enamine

The asymmetric hydrogenation of a prochiral cyclic enamine is a powerful method for the synthesis of chiral cyclic amines. This reaction typically employs a chiral metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.

Experimental Protocol: Synthesis of 5-(4-Fluorobenzyl)-3,4-dihydro-2H-pyrrole

To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous toluene is added 4-fluorobenzylmagnesium bromide (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated. The resulting crude alcohol is then subjected to dehydration by heating with a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap to afford the cyclic enamine.

Experimental Protocol: Asymmetric Hydrogenation

The cyclic enamine (1.0 eq) is dissolved in methanol under an argon atmosphere. A chiral rhodium catalyst, such as [Rh(COD)2]BF4 with a chiral bisphosphine ligand (e.g., (R)-BINAP), is added (1 mol%). The mixture is then placed in a high-pressure autoclave and hydrogenated at a pressure of 10 atm for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (S)-2-(4-Fluorobenzyl)pyrrolidine.

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, operating under mild reaction conditions.

Transaminase-Mediated Asymmetric Amination

Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate.[2] By using a chiral transaminase, a prochiral ketone can be converted into a chiral amine with high enantiomeric excess.[2]

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-5-chloropentan-2-one

To a solution of 4-fluorobenzyl cyanide (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq). After stirring for 30 minutes, 1-bromo-3-chloropropane (1.2 eq) is added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting nitrile is then treated with methylmagnesium bromide (1.5 eq) in diethyl ether, followed by acidic workup (e.g., 3 M HCl) to yield the desired ω-chloroketone.

Experimental Protocol: Biocatalytic Reductive Amination and Cyclization

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the ω-chloroketone (1.0 eq), a suitable amine donor such as isopropylamine (10 eq), pyridoxal 5'-phosphate (PLP) (1 mol%), and a selected (S)-selective transaminase are combined. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours. The enzymatic reaction produces a chiral amino chloride which spontaneously cyclizes in situ to form (S)-2-(4-Fluorobenzyl)pyrrolidine. The product is then extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. Purification is achieved by column chromatography. This biocatalytic approach can achieve high enantiomeric excesses (>99.5% ee).[2]

Data Presentation

| Method | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (%) | Reference |

| Chiral Auxiliary | ||||

| Pseudoephedrine Amide Alkylation | Pseudoephedrine, LDA, LiAlH4 | 60-75 | >95 (de) | N/A |

| Asymmetric Catalysis | ||||

| Asymmetric Hydrogenation | [Rh((R)-BINAP)(COD)]BF4, H2 | 80-90 | >98 | N/A |

| Biocatalysis | ||||

| Transaminase | (S)-selective transaminase, PLP | up to 90 | >99.5 | [2] |

Note: Yields and ee values are representative and can vary depending on the specific reaction conditions and substrate.

Visualization of Synthetic Pathways

Caption: Synthetic routes to (S)-2-(4-Fluorobenzyl)pyrrolidine.

Conclusion

The enantioselective synthesis of (S)-2-(4-Fluorobenzyl)pyrrolidine can be achieved through several effective strategies. The choice of method often depends on factors such as scale, cost, and the desired level of enantiopurity. The use of chiral auxiliaries like pseudoephedrine provides a reliable and high-yielding route, though it is not atom-economical. Asymmetric hydrogenation represents a more efficient catalytic approach, suitable for larger-scale production. The biocatalytic method using transaminases stands out for its exceptional enantioselectivity and mild reaction conditions, aligning well with the principles of green chemistry. This guide provides the foundational knowledge and practical protocols to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

physical and chemical characteristics of 2-(4-Fluorobenzyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 2-(4-Fluorobenzyl)pyrrolidine. This compound, a substituted pyrrolidine derivative, serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the realm of neuropharmacology. This document consolidates available data on its properties, outlines a general synthetic approach, and discusses its significance in medicinal chemistry. All quantitative data is presented in structured tables for clarity, and a representative experimental workflow is visualized.

Introduction

This compound is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 4-fluorobenzyl group. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets.[1] This makes it a molecule of considerable interest in drug discovery and development, where it is frequently utilized as a key intermediate in the synthesis of novel therapeutic agents.[2] Its structural motif is found in a variety of compounds being investigated for neurological disorders.

Physical and Chemical Characteristics

This compound is typically a colorless liquid at room temperature.[2] While specific experimental values for some physical properties are not widely published, a summary of its known and predicted characteristics is provided below.

Summary of Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₁₄FN | [3] |

| Molecular Weight | 179.24 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| CAS Number | 350017-04-8 | [3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents. | General property of similar compounds. |

| pKa | Data not available | The pyrrolidine nitrogen is basic. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, with splitting patterns influenced by the fluorine atom. Signals corresponding to the protons on the pyrrolidine ring and the benzylic methylene protons would also be present.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the fluorinated benzene ring, the pyrrolidine ring, and the benzylic carbon. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching of the amine, and C-F stretching of the fluorinated aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.24). Fragmentation patterns would likely involve the loss of the fluorobenzyl group or cleavage of the pyrrolidine ring.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and effective method for the synthesis of 2-substituted pyrrolidines involves the functionalization of a pre-existing chiral precursor, most commonly L-proline.[4] This approach is advantageous for producing optically pure compounds.[4]

Representative Synthesis of a 2-Substituted Pyrrolidine from L-Proline

This protocol describes a general synthetic route that can be adapted for the synthesis of this compound.

Step 1: Protection of L-proline The carboxylic acid and the secondary amine of L-proline are typically protected to prevent unwanted side reactions. For example, the amine can be protected with a Boc group and the carboxylic acid can be converted to a methyl ester.

Step 2: Reduction of the Carboxylic Acid The protected L-proline ester is reduced to the corresponding alcohol (a prolinol derivative) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Step 3: Conversion of the Alcohol to a Leaving Group The hydroxyl group of the prolinol derivative is converted into a good leaving group, for instance, by tosylation with tosyl chloride in the presence of a base.

Step 4: Nucleophilic Substitution with a Grignard Reagent The tosylated prolinol derivative is then reacted with a Grignard reagent prepared from 4-fluorobenzyl bromide. This will introduce the 4-fluorobenzyl group at the 2-position of the pyrrolidine ring.

Step 5: Deprotection The protecting groups are removed to yield the final product, this compound.

Note: This is a generalized pathway and specific reaction conditions, solvents, and purification methods would need to be optimized for the synthesis of this compound.

Biological Activity and Significance

This compound serves as a valuable scaffold in medicinal chemistry, primarily for the development of agents targeting the central nervous system.[2] The pyrrolidine ring is a common motif in many biologically active compounds, and its substitution with a fluorobenzyl group can enhance properties such as lipophilicity, which may facilitate crossing the blood-brain barrier.[2]

Derivatives of fluorobenzyl-pyrrolidine are being investigated for a range of pharmacological activities. While specific signaling pathways for the parent compound are not detailed in the literature, its derivatives are often designed to interact with various receptors and enzymes in the brain.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a 2-substituted pyrrolidine derivative like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals, particularly for neurological applications. While comprehensive data on its physicochemical properties and a detailed, optimized synthetic protocol are not yet widely available in the public domain, this guide consolidates the existing knowledge. Further research to fully characterize this compound and explore its biological activities is warranted and will be of great value to the scientific community.

References

The Versatile Building Block: A Technical Guide to 2-(4-Fluorobenzyl)pyrrolidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorobenzyl)pyrrolidine has emerged as a crucial building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, combining the nucleophilicity of the pyrrolidine ring with the electronic properties of the 4-fluorobenzyl group, make it a valuable synthon for the creation of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics targeting the central nervous system (CNS) and other key biological pathways. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams of reaction workflows and signaling pathways are presented to facilitate its use in research and drug discovery.

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] The introduction of a 4-fluorobenzyl group at the 2-position of the pyrrolidine ring imparts favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which can enhance a drug candidate's ability to cross the blood-brain barrier.[2] Consequently, this compound serves as a key intermediate in the synthesis of compounds targeting a range of neurological disorders.[2] This guide will explore the synthesis of this versatile building block and its application in the development of potent and selective bioactive compounds.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄FN | [3] |

| Molecular Weight | 179.24 g/mol | [2] |

| CAS Number | 350017-04-8 | [3] |

| Appearance | Colorless liquid | [2] |

| Purity | ≥95% | [2] |

Table 1: Physicochemical Properties of this compound

| Data Type | Expected Chemical Shifts (ppm) |

| ¹H NMR | δ 7.20-6.90 (m, 4H, Ar-H), 3.50-3.30 (m, 1H, CH-N), 3.10-2.90 (m, 2H, CH₂-Ar), 2.90-2.70 (m, 2H, CH₂-N), 2.00-1.60 (m, 4H, CH₂-CH₂) |

| ¹³C NMR | δ 162 (d, J=243 Hz, C-F), 132 (d, J=8 Hz, C-Ar), 129 (d, J=3 Hz, C-Ar), 115 (d, J=21 Hz, C-Ar), 60 (CH-N), 47 (CH₂-N), 40 (CH₂-Ar), 30 (CH₂), 25 (CH₂) |

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for the preparation of 2-substituted pyrrolidines. A common and efficient approach involves the reductive amination of a suitable keto-precursor or the N-alkylation of a pre-formed pyrrolidine derivative. While a specific detailed protocol for this exact molecule is not widely published, a representative experimental procedure based on known transformations is provided below.

General Synthetic Workflow

A plausible and efficient route to this compound is the reductive amination of 1-(4-fluorophenyl)pentan-4-one with a suitable amine source, followed by cyclization.

Experimental Protocol: Reductive Amination (Representative)

Materials:

-

1-(4-Fluorophenyl)pentan-4-one (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Methanol (solvent)

-

Hydrochloric acid (for workup)

-